molecular formula C10H9N3S B2761359 5-Styryl-[1,3,4]thiadiazol-2-ylamine CAS No. 1049978-62-2

5-Styryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2761359
CAS No.: 1049978-62-2
M. Wt: 203.26
InChI Key: MFAWSDUTTXHYTR-VOTSOKGWSA-N
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Preparation Methods

The synthesis of 5-Styryl-[1,3,4]thiadiazol-2-ylamine involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Styryl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

    Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Styryl-[1,3,4]thiadiazol-2-ylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

5-Styryl-[1,3,4]thiadiazol-2-ylamine can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.

    Styryl derivatives: Compounds with a styryl group may have similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.

Biological Activity

5-Styryl-[1,3,4]thiadiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and detailed findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9N3SC_{10}H_9N_3S and a molecular weight of 203.26 g/mol. The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Anticancer Activity : Several studies highlight the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often fall in the micromolar range, indicating significant potency against tumor cells .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with cellular processes .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory cytokines and pathways involved in inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Conventional Synthesis : Traditional methods involve the reaction of thiadiazole precursors with appropriate aldehydes or ketones under acidic conditions.
  • Green Chemistry Approaches : Recent advances focus on environmentally friendly synthesis techniques that utilize microwave irradiation or solvent-free conditions to enhance yield and reduce by-products .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several derivatives of this compound against HTLV-1 infected cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. Specifically, one derivative demonstrated an IC50 value of approximately 7 μM against infected cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of synthesized thiadiazole derivatives was assessed using agar diffusion methods. Compounds showed high efficacy against common pathogens with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for selected derivatives of this compound:

Compound DerivativeBiological ActivityIC50 (µM)Target Cell Line
Compound AAnticancer7HTLV-1 infected
Compound BAntimicrobial-Staphylococcus aureus
Compound CAnti-inflammatory-Inflammatory cytokines

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that certain derivatives can induce apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWSDUTTXHYTR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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